MK-0608

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

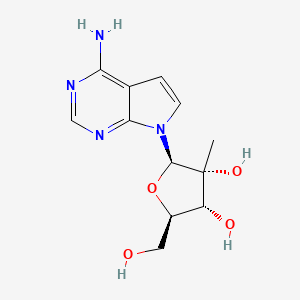

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4/c1-12(19)8(18)7(4-17)20-11(12)16-3-2-6-9(13)14-5-15-10(6)16/h2-3,5,7-8,11,17-19H,4H2,1H3,(H2,13,14,15)/t7-,8-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZRJANZDIOOIF-GAJNKVMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963208 | |

| Record name | 7-Deaza-2′-C-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443642-29-3 | |

| Record name | 7-Deaza-2′-C-methyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443642-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK 0608 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443642293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Deaza-2′-C-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-0608 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRR62J6WEF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Target of MK-0608: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of MK-0608, a potent antiviral agent. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a nucleoside analog, specifically 2′-C-methyl-7-deaza-adenosine, that has demonstrated significant efficacy against the Hepatitis C Virus (HCV).[1][2] Its primary molecular target is the HCV RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][3] By acting as a chain-terminating inhibitor, this compound effectively halts the synthesis of viral RNA, leading to a profound reduction in viral load.[1] This document details the mechanism of action, summarizes the in vitro and in vivo potency, and outlines the experimental methodologies used to characterize this antiviral compound.

Molecular Target and Mechanism of Action

The molecular target of this compound is the HCV NS5B RNA-dependent RNA polymerase (RdRp). As a nucleoside analog, this compound functions as a prodrug that is metabolized within the host cell to its active triphosphate form. This active metabolite mimics the natural nucleoside substrates of the viral polymerase.

The mechanism of action involves the following key steps:

-

Cellular Uptake and Phosphorylation: this compound enters the host cell and undergoes phosphorylation by host cell kinases to form the active 5'-triphosphate of 2′-C-methyl-7-deaza-adenosine.

-

Incorporation into Viral RNA: The HCV RdRp enzyme mistakenly incorporates the triphosphate form of this compound into the nascent viral RNA strand during replication.

-

Chain Termination: Due to the modification at the 2' position of the ribose sugar, the incorporated this compound molecule lacks the necessary 3'-hydroxyl group for the formation of the next phosphodiester bond. This results in the immediate termination of RNA chain elongation.

-

Inhibition of Viral Replication: The premature termination of viral RNA synthesis prevents the production of new viral genomes, thereby inhibiting HCV replication.

Quantitative Data Summary

The antiviral activity and pharmacokinetic properties of this compound have been quantified in various preclinical studies. The following tables summarize the key data.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

| Parameter | Value | Cell-Based Assay |

| EC50 | 0.3 µM | HCV Subgenomic-Replicon Assay |

| EC90 | 1.3 µM | HCV Subgenomic-Replicon Assay |

| IC50 (triphosphate form) | 110 nM | Purified HCV RdRp (Genotype 1b) Assay |

| 50% Cytotoxic Conc. (CC50) | >100 µM | Not specified |

Table 2: In Vivo Efficacy of this compound in HCV-Infected Chimpanzees

| Dosing Regimen | Duration | Average Viral Load Reduction (log10 IU/ml) |

| 0.2 mg/kg/day (IV) | 7 days | 1.0 |

| 2 mg/kg/day (IV) | 7 days | >5 |

| 1 mg/kg/day (Oral) | 37 days | 4.6 (in one chimpanzee) |

| 1 mg/kg/day (Oral) | 37 days | Below Limit of Quantification (in one chimpanzee) |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Species | Value |

| Oral Bioavailability | Rats, Dogs, Rhesus Monkeys | 50% - 100% |

| Plasma Half-life | Dogs | 9 hours |

| Plasma Half-life | Rhesus Macaques | 14 hours |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of this compound.

HCV Subgenomic-Replicon Assay

This in vitro assay is used to determine the potency of antiviral compounds in inhibiting HCV RNA replication within a cellular context.

Methodology:

-

Cell Line: Huh-7 human hepatoma cells containing an HCV subgenomic replicon are utilized. These replicons are engineered to express a selectable marker (e.g., neomycin resistance) and a reporter gene, with their replication driven by the HCV NS3-NS5B non-structural proteins.

-

Compound Treatment: Cells are seeded in multi-well plates and incubated with serial dilutions of this compound.

-

Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for HCV RNA replication and the effect of the inhibitor to manifest.

-

Quantification of HCV RNA: The level of HCV RNA replication is quantified. This is often achieved by measuring the activity of the reporter gene or by quantifying viral RNA directly using quantitative reverse transcription PCR (qRT-PCR).

-

Data Analysis: The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy Studies in HCV-Infected Chimpanzees

Chimpanzees are the only non-human primate model for HCV infection, making them crucial for in vivo efficacy testing of anti-HCV therapeutics.

Methodology:

-

Animal Model: Chronically HCV-infected chimpanzees are used. Baseline viral loads are established prior to treatment.

-

Compound Administration: this compound is formulated for either intravenous (IV) or oral (PO) administration. For oral dosing, the compound may be dissolved in a palatable vehicle like Tang.

-

Dosing Regimen: Animals receive daily doses of this compound at specified concentrations (e.g., 0.2, 1, or 2 mg/kg/day).

-

Sample Collection: Blood samples are collected at regular intervals before, during, and after the treatment period.

-

Viral Load Determination: Plasma HCV RNA levels are quantified using a highly sensitive assay such as the TaqMan assay. The lower limit of quantification for such assays is typically around 20 IU/ml.

-

Compound Concentration Measurement: The concentration of this compound in plasma and, if possible, liver biopsies is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The change in viral load from baseline is calculated to determine the antiviral efficacy of the compound.

References

- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]

- 3. Molecular targets for flavivirus drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

MK-0608: A Technical Guide to a 2'-C-Methyl-7-Deaza-Adenosine Analog as a Viral Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0608, chemically known as 7-deaza-2'-C-methyladenosine (7DMA), is a nucleoside analog that has demonstrated potent antiviral activity, primarily against the Hepatitis C virus (HCV). Developed by Merck & Co., it functions as a chain-terminating inhibitor of the viral RNA-dependent RNA polymerase (RdRp). Despite promising preclinical results, its development was discontinued. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy and pharmacokinetic data, and detailed experimental protocols for its evaluation.

Introduction

This compound is a modified adenosine analog characterized by two key structural changes: the substitution of the nitrogen at position 7 of the adenine base with a carbon (a 7-deaza modification), and the addition of a methyl group at the 2'-C position of the ribose sugar.[1] This modification to the purine nucleoside enhances its potency as an inhibitor of the HCV RdRp.[2] While initially developed for HCV, this compound has also shown activity against a range of other RNA viruses, including Dengue fever virus, Zika virus, and poliovirus, making it a valuable tool for antiviral research.[1]

Mechanism of Action

This compound is a direct-acting antiviral agent that targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[2] As a nucleoside analog, this compound is metabolized within the host cell to its active triphosphate form. This active metabolite then competes with the natural adenosine triphosphate for incorporation into the nascent viral RNA chain by the RdRp.

Upon incorporation, the 2'-C-methyl group on the ribose sugar sterically hinders the formation of the next phosphodiester bond, effectively terminating the elongation of the RNA chain.[2] This leads to the cessation of viral RNA replication.

A key mutation associated with resistance to 2'-C-methyl nucleoside inhibitors, including this compound, is the S282T substitution in the active site of the HCV RdRp.

Figure 1. Mechanism of action of this compound in inhibiting HCV replication.

Quantitative Data

In Vitro Efficacy and Cytotoxicity

This compound has demonstrated potent inhibition of HCV replication in cell-based assays with a favorable selectivity index.

| Parameter | Virus/Cell Line | Value | Reference |

| EC50 | HCV Genotype 1b (Subgenomic Replicon) | 0.3 µM | |

| EC90 | HCV Genotype 1b (Subgenomic Replicon) | 1.3 µM | |

| IC50 | Purified HCV RdRp (Genotype 1b) | 110 nM | |

| CC50 | (Cytotoxicity) | >100 µM |

EC50: 50% effective concentration; EC90: 90% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.

In Vivo Efficacy in Chimpanzees

Studies in HCV-infected chimpanzees showed significant, dose-dependent reductions in viral load following administration of this compound.

| Dose & Route | Duration | Mean Viral Load Reduction (log10 IU/mL) | Reference |

| 0.2 mg/kg/day (IV) | 7 days | 1.0 | |

| 2 mg/kg/day (IV) | 7 days | >5.0 | |

| 1 mg/kg/day (Oral) | 37 days | 4.6 (in high baseline chimp) | |

| 1 mg/kg/day (Oral) | 37 days | Below Limit of Quantification (in lower baseline chimp) |

Pharmacokinetic Properties

This compound exhibited good oral bioavailability and long plasma half-lives in several animal species.

| Species | Oral Bioavailability | Plasma Half-life | Reference |

| Rat | Good (50-100%) | - | |

| Dog | Good (50-100%) | 9 hours | |

| Rhesus Monkey | Good (50-100%) | 14 hours |

Clinical Development

This compound entered clinical development for the treatment of chronic HCV infection. However, despite the promising preclinical data, the clinical trials were ultimately unsuccessful, and the development program was discontinued. Publicly available, detailed results from these human clinical trials, including specific safety and efficacy data, are not available. The discontinuation appears to be part of a broader strategic decision by Merck regarding its HCV pipeline in a rapidly evolving and competitive market.

Experimental Protocols

HCV Subgenomic Replicon Assay (Luciferase-Based)

This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.

Figure 2. Workflow for the HCV subgenomic replicon assay.

Methodology:

-

Cell Plating: Seed Huh-7 cells harboring an HCV subgenomic replicon containing a luciferase reporter gene into 96-well plates at a density of 5,000-10,000 cells per well. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include appropriate controls (vehicle control and a known inhibitor).

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Lysis and Measurement: Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to the cell lysates.

-

Data Analysis: Measure the luminescence using a plate reader. The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

In Vitro HCV RdRp Inhibition Assay

This biochemical assay directly measures the inhibition of the purified HCV NS5B polymerase enzyme.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2, DTT, a mixture of ATP, CTP, and GTP, and a radiolabeled nucleotide (e.g., [α-32P]UTP).

-

Enzyme and Inhibitor Incubation: Add purified recombinant HCV NS5B RdRp enzyme to the reaction mixture with or without varying concentrations of this compound triphosphate.

-

Initiation of Reaction: Initiate the polymerase reaction by adding an RNA template (e.g., a homopolymeric template like poly(A) with a corresponding oligo(U) primer).

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Termination and Precipitation: Stop the reaction by adding EDTA. Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).

-

Quantification: Collect the precipitate on a filter plate and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the 50% inhibitory concentration (IC50) value by non-linear regression analysis.

MTT Cytotoxicity Assay

This assay assesses the effect of the compound on the viability of host cells.

Figure 3. Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Plating: Plate Huh-7 cells (or other relevant cell lines) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for the same duration as the efficacy assay (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the compound concentration.

Conclusion

This compound is a potent 2'-C-methyl-7-deaza-adenosine analog that effectively inhibits HCV replication by terminating viral RNA synthesis. Its favorable preclinical profile, including high potency, good oral bioavailability, and a robust antiviral effect in animal models, established it as a significant candidate for HCV therapy. Although its clinical development was halted, this compound remains an important reference compound and a valuable research tool for studying viral polymerases and developing novel antiviral agents against a variety of RNA viruses. The detailed methodologies and comprehensive data presented in this guide serve as a valuable resource for researchers in the field of antiviral drug discovery and development.

References

Foundational Research on Nucleoside Inhibitors for Hepatitis C Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and development of nucleoside inhibitors for the treatment of Hepatitis C Virus (HCV). It covers the core mechanism of action, key experimental data, and detailed protocols for essential assays in the field. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of antiviral therapies.

Mechanism of Action of HCV Nucleoside Inhibitors

HCV nucleoside inhibitors are a class of direct-acting antivirals (DAAs) that target the viral RNA-dependent RNA polymerase, known as non-structural protein 5B (NS5B). This enzyme is essential for the replication of the HCV genome. Nucleoside inhibitors are designed as analogs of natural nucleosides and function as chain terminators during viral RNA synthesis.

The process begins with the administration of a prodrug, which is a modified version of the nucleoside analog designed for improved absorption and delivery to the liver, the primary site of HCV replication. Once inside the liver cells, the prodrug is metabolized into its active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the NS5B polymerase.

Upon incorporation, the nucleoside analog terminates the elongation of the RNA chain. This termination is typically due to the lack of a 3'-hydroxyl group or the presence of a modification at the 2'- or 4'-position of the sugar moiety, which sterically hinders the addition of the next nucleotide. The premature termination of RNA synthesis effectively halts viral replication. A prime example of a successful nucleoside inhibitor is sofosbuvir, a phosphoramidate prodrug of a uridine nucleotide analog.

Quantitative Data on Antiviral Activity and Resistance

The following tables summarize key quantitative data for representative HCV nucleoside inhibitors, including their in vitro activity and the impact of resistance-associated substitutions (RASs).

Table 1: In Vitro Activity of Selected HCV Nucleoside Inhibitors

| Compound | Assay Type | Cell Line | Genotype | EC50 (µM) | CC50 (µM) | Reference |

| Sofosbuvir (PSI-7977) | Replicon | Huh-7 | 1b | 0.09 | >100 | [1] |

| Mericitabine (RG7128) | Replicon | Huh-7 | 1b | 0.4 | >100 | [1] |

| 2’ C-Methyladenosine | Replicon | HBI10A | 1b | 0.3 | >100 | [2] |

| 2’ O-Methylcytidine | Replicon | HBI10A | 1b | 21 | >100 | [2] |

| PSI-6130 | Replicon | Huh-7 | 1b | 0.8 | >100 | [3] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Table 2: Impact of NS5B Resistance-Associated Substitutions on Sofosbuvir Activity

| Substitution | Genotype | Fold Change in EC50 | Reference |

| S282T | 1b | 13.5 | |

| L159F | 1b | No significant change | |

| V321A | 1a | No significant change | |

| C316N | 1b | Low level resistance | |

| L320F | 1a | Low level resistance |

Table 3: Clinical Efficacy of Sofosbuvir-Based Regimens (Sustained Virologic Response at 12 weeks, SVR12)

| Regimen | Genotype | SVR12 Rate (%) | Clinical Trial | Reference |

| Sofosbuvir + Ribavirin (24 weeks) | 1 | 76 | Phase IIIb | |

| Sofosbuvir + Ribavirin (16 weeks) | 3 | 87 | Phase IIIb | |

| Sofosbuvir + Velpatasvir (12 weeks) | 1 | 100 | ASTRAL-1 | |

| Sofosbuvir + Velpatasvir (12 weeks) | 2 | 95 | ASTRAL-1 | |

| Sofosbuvir + Velpatasvir (12 weeks) | 3 | 93 | ASTRAL-1 | |

| Sofosbuvir + Velpatasvir (12 weeks) | 4, 5, 6 | 95-96 | ASTRAL-1 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of HCV nucleoside inhibitors.

HCV Replicon Assay for Antiviral Activity (EC50) Determination

This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.

-

Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, for easy quantification of viral replication.

-

Compound Preparation: The test compound is serially diluted to a range of concentrations.

-

Treatment: The replicon-containing cells are seeded in 96-well plates and treated with the various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of Replication:

-

For luciferase reporter replicons, cells are lysed, and luciferase activity is measured using a luminometer.

-

For non-reporter replicons, total RNA is extracted, and HCV RNA levels are quantified using real-time RT-PCR.

-

-

Data Analysis: The percentage of inhibition of HCV replication is calculated for each compound concentration relative to the vehicle control. The EC50 value, the concentration at which the compound inhibits 50% of viral replication, is determined by fitting the dose-response curve to a sigmoidal model.

In Vitro HCV NS5B Polymerase Assay (IC50) Determination

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.

-

Reagents:

-

Purified recombinant HCV NS5B polymerase.

-

RNA template/primer.

-

A mixture of ribonucleoside triphosphates (ATP, GTP, UTP, and CTP), with one being radiolabeled (e.g., [α-³³P]CTP).

-

Test compound serially diluted.

-

-

Reaction Setup: The reaction is typically performed in a 96-well plate. The NS5B enzyme is pre-incubated with the test compound at various concentrations.

-

Initiation of Reaction: The RNA synthesis reaction is initiated by the addition of the RNA template/primer and the NTP mixture.

-

Incubation: The reaction mixture is incubated at 30°C for a specified time to allow for RNA synthesis.

-

Termination and Product Capture: The reaction is stopped by the addition of EDTA. The radiolabeled RNA product is captured on a filter membrane (e.g., DE81 filtermat).

-

Quantification: The amount of incorporated radiolabeled nucleotide is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition of polymerase activity is calculated for each compound concentration. The IC50 value, the concentration at which the compound inhibits 50% of the enzyme's activity, is determined from the dose-response curve.

Intracellular Triphosphate Analysis by LC-MS/MS

This method quantifies the intracellular concentration of the active triphosphate form of the nucleoside analog.

-

Cell Culture and Treatment: Hepatocytes or other relevant cell lines are incubated with the nucleoside analog prodrug for a specific duration.

-

Cell Lysis and Extraction: The cells are harvested and lysed, and the intracellular contents are extracted, typically using a cold methanol-based solution.

-

Separation of Phosphates: The cell extract is subjected to strong anion exchange solid-phase extraction to separate the monophosphate, diphosphate, and triphosphate forms of the nucleoside analog.

-

Dephosphorylation (Indirect Method): Each separated phosphate fraction is enzymatically dephosphorylated to the parent nucleoside. This step is often employed to improve the sensitivity and robustness of the LC-MS/MS analysis.

-

LC-MS/MS Analysis: The resulting nucleoside from each fraction is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A stable isotope-labeled internal standard is used for accurate quantification.

-

Data Analysis: The concentration of the triphosphate form is calculated based on the amount of the parent nucleoside detected after dephosphorylation, and this is then normalized to the cell number.

Visualized Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key processes in HCV research.

References

MK-0608: A Broader Antiviral Spectrum Beyond Hepatitis C

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0608, chemically known as 7-deaza-2'-C-methyladenosine, is a nucleoside analog originally developed by Merck & Co. for the treatment of Hepatitis C virus (HCV) infection.[1] While its development for HCV was ultimately discontinued, subsequent research has revealed that this compound possesses a broader spectrum of antiviral activity, extending to other RNA viruses, particularly within the Flaviviridae and Picornaviridae families.[2] This guide provides a comprehensive overview of the non-HCV antiviral activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.

Mechanism of Action

This compound is an adenosine analog that acts as a chain-terminating inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2][3] Following cellular uptake, it is converted to its 5'-triphosphate form. This active metabolite is then incorporated into the nascent viral RNA strand by the viral polymerase. The 2'-C-methyl group on the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, thereby terminating RNA chain elongation and preventing viral replication.

Quantitative Antiviral Activity

The in vitro efficacy of this compound has been evaluated against a range of viruses. The following tables summarize the key quantitative data from these studies, including the 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50).

Table 1: Antiviral Activity against Flaviviridae Family Viruses

| Virus | Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Reference |

| Dengue Virus (DENV) | Type 2 | Vero | CPE | 15 | >100 | [2] |

| Type 2 | Vero | Plaque Reduction | 15 | - | ||

| West Nile Virus (WNV) | NY99 | Vero | CPE | 5 | >100 | |

| Yellow Fever Virus (YFV) | 17D | Vero | CPE | 10 | >100 | |

| Zika Virus (ZIKV) | - | Vero | Plaque Reduction | 1.5 | - | |

| Bovine Viral Diarrhea Virus (BVDV) | NADL | MDBK | CPE | 0.5 | >100 |

Table 2: Antiviral Activity against Picornaviridae Family Viruses

| Virus | Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Reference |

| Human Rhinovirus (HRV) | Type 2 | H1-HeLa | CPE | 0.5 | >100 (Vero) | |

| Type 14 | H1-HeLa | CPE | 0.5 | >100 (Vero) | ||

| HRVc15 | HeLa | Replicon | 0.4 | >25 | ||

| HRV-16 | HeLa | Replicon | 0.3 | >25 | ||

| Poliovirus | Type 3 | Vero | CPE | >100 | >100 |

Experimental Protocols & Methodologies

The following sections detail the methodologies employed in the studies cited above to determine the antiviral activity of this compound.

Cytopathic Effect (CPE) Assay

This assay is used to determine the ability of a compound to protect cells from virus-induced cell death.

-

Cell Lines: Vero (African green monkey kidney), MDBK (Madin-Darby bovine kidney), H1-HeLa (human cervical adenocarcinoma).

-

Methodology:

-

Cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

The culture medium is removed, and serial dilutions of this compound are added to the wells.

-

A standardized amount of virus is added to the wells, with the exception of the cell control wells.

-

The plates are incubated for a period that allows for multiple rounds of viral replication and the development of cytopathic effects (typically 3-7 days).

-

Cell viability is assessed using a colorimetric method, such as the neutral red uptake assay.

-

The EC50 is calculated as the compound concentration that results in a 50% protection from virus-induced CPE.

-

The CC50 is determined in parallel by treating uninfected cells with the same serial dilutions of the compound.

-

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death within a monolayer.

-

Cell Line: Vero cells.

-

Methodology:

-

Confluent monolayers of cells in 6-well or 12-well plates are infected with a low multiplicity of infection (MOI) of the virus for 1-2 hours.

-

The virus inoculum is removed, and the cells are washed.

-

An overlay medium (e.g., containing agarose or methylcellulose) with varying concentrations of this compound is added. This semi-solid medium restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

-

Plates are incubated for several days until plaques are visible.

-

Cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

The EC50 is defined as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

-

Human Rhinovirus (HRV) Replicon Assay

This assay utilizes a subgenomic viral RNA that can replicate within cells but does not produce infectious virus particles. Replication is typically measured via a reporter gene, such as luciferase.

-

Cell Line: HeLa cells.

-

Methodology:

-

HRV replicon RNA, in which the capsid-coding region is replaced by a Renilla luciferase gene, is generated by in vitro transcription.

-

HeLa cells are transfected with the replicon RNA.

-

Following transfection, cells are treated with various concentrations of this compound.

-

Cells are incubated for a defined period (e.g., 24-48 hours) to allow for RNA replication.

-

Cells are lysed, and the luciferase activity is measured using a luminometer.

-

The EC50 is calculated as the concentration of this compound that reduces luciferase activity by 50% compared to the untreated control.

-

Conclusion

This compound demonstrates significant in vitro antiviral activity against a range of clinically relevant viruses beyond Hepatitis C, particularly within the Flaviviridae and Picornaviridae families. Its potency against Dengue, West Nile, Zika, and Human Rhinovirus highlights its potential as a broad-spectrum antiviral agent. Although its clinical development was halted, this compound remains a valuable research tool for studying the replication of these viruses and serves as an important scaffold for the development of new nucleoside analog inhibitors with improved therapeutic profiles. The data and methodologies presented in this guide provide a foundation for further investigation into the expanded antiviral potential of this compound and related compounds.

References

- 1. MK-608 - Wikipedia [en.wikipedia.org]

- 2. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency of MK-0608 Against Hepatitis C Virus Genotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of MK-0608, a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp). The document details the available potency data, outlines the experimental protocols used for its determination, and illustrates the compound's mechanism of action and the experimental workflow.

Data Presentation: In Vitro Potency of this compound

The in vitro efficacy of this compound has been primarily characterized against HCV genotype 1b.[1] Data on its potency against other HCV genotypes are not extensively available in the public domain. The existing quantitative data is summarized below.

| Parameter | Virus Strain/Enzyme | Value | Assay System | Reference |

| EC50 | HCV Genotype 1b | 0.3 µM | Subgenomic Replicon Assay | [1] |

| EC90 | HCV Genotype 1b | 1.3 µM | Subgenomic Replicon Assay | [1] |

| IC50 | Purified HCV RdRp (Genotype 1b) | 110 nM | Enzymatic Assay | [1] |

| CC50 | - | >100 µM | Cytotoxicity Assay | [1] |

Note: The primary resistance mutation identified for this compound is the S282T substitution in the viral RNA polymerase, which results in a 30-fold decrease in potency in the replicon assay.

Mechanism of Action

This compound is a 2'-C-methyl-7-deaza-adenosine analog. As a nucleoside inhibitor, it requires intracellular phosphorylation to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Its incorporation into the nascent viral RNA chain leads to chain termination, thereby halting viral replication.

Experimental Protocols

The primary method for determining the in vitro potency of compounds like this compound against HCV is the subgenomic replicon assay. This cell-based assay allows for the measurement of viral RNA replication in a controlled laboratory setting.

Protocol: Determination of EC50 using a Transient HCV Subgenomic Replicon Assay with Luciferase Reporter

This protocol outlines the steps to determine the 50% effective concentration (EC50) of this compound.

1. Materials and Reagents:

-

Cell Line: Huh-7 human hepatoma cells or a highly permissive subclone (e.g., Huh-7.5).

-

HCV Replicon: A subgenomic HCV replicon plasmid (e.g., genotype 1b) containing a reporter gene such as Firefly Luciferase upstream of the viral non-structural proteins. The replicon should also contain a selectable marker like the neomycin resistance gene for potential stable cell line generation.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin-streptomycin.

-

Transfection Reagent: Electroporation apparatus or lipid-based transfection reagents.

-

Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Luciferase Assay System: Commercially available luciferase substrate and buffer.

-

Luminometer: For measuring luciferase activity.

-

Plates: 96-well cell culture plates.

2. In Vitro Transcription of Replicon RNA:

-

Linearize the HCV replicon plasmid downstream of the replicon cassette using a suitable restriction enzyme.

-

Purify the linearized DNA.

-

Perform in vitro transcription using a T7 RNA polymerase kit to generate replicon RNA.

-

Purify the RNA and verify its integrity and concentration.

3. Transfection of Huh-7 Cells:

-

Harvest Huh-7 cells and resuspend them in a suitable electroporation buffer.

-

Mix the cells with the in vitro transcribed replicon RNA.

-

Electroporate the cell suspension using optimized parameters.

-

Immediately transfer the electroporated cells to pre-warmed cell culture medium.

4. Compound Treatment and Assay:

-

Seed the transfected Huh-7 cells into 96-well plates at a predetermined density.

-

Allow the cells to adhere for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (e.g., <0.5%).

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" control (vehicle only).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

5. Measurement of Luciferase Activity:

-

After the incubation period, remove the medium and wash the cells with Phosphate-Buffered Saline (PBS).

-

Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Add the luciferase substrate to the cell lysates.

-

Immediately measure the luminescence using a luminometer.

6. Data Analysis:

-

Normalize the luciferase readings to the "no drug" control to determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve.

7. Cytotoxicity Assay (Optional but Recommended):

-

To determine the 50% cytotoxic concentration (CC50), a parallel assay using a viability reagent (e.g., CellTiter-Glo®) on non-transfected or replicon-containing cells treated with the same concentrations of this compound is recommended. This allows for the calculation of the selectivity index (SI = CC50/EC50).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for testing the in vitro potency of an antiviral compound using the HCV replicon assay.

References

Exploratory Studies on the Oral Bioavailability of MK-0608: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the exploratory preclinical studies on the oral bioavailability of MK-0608 (also known as 7-deaza-2′-C-methyl-adenosine), a potent nucleoside analog inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. This document summarizes key quantitative pharmacokinetic data, details experimental methodologies from cited studies, and presents visual representations of the metabolic activation pathway and a general experimental workflow.

Introduction

This compound is a promising antiviral compound that requires a thorough understanding of its pharmacokinetic profile to enable effective clinical development. A critical parameter for orally administered drugs is bioavailability, which dictates the extent to which the active substance is absorbed and becomes available at the site of action. Early preclinical exploratory studies in various animal models are fundamental in determining the feasibility of an oral formulation and guiding dose selection for further studies.

Preclinical investigations have revealed that this compound exhibits good to excellent oral bioavailability across multiple species, ranging from 50% to 100%.[1] These favorable characteristics, coupled with its potent antiviral activity, have positioned this compound as a subject of significant interest in the development of oral therapies for HCV.

Mechanism of Action and Metabolic Activation

This compound is a prodrug that requires intracellular activation to exert its antiviral effect. As a nucleoside analog, it is metabolized within the host cell to its active triphosphate form. This process is initiated by the cellular uptake of this compound, followed by a series of phosphorylation steps catalyzed by host cell kinases. The resulting this compound triphosphate acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination during viral RNA replication and thereby inhibiting viral propagation.

Below is a diagram illustrating the intracellular metabolic activation pathway of this compound.

References

Methodological & Application

Application Notes and Protocols for MK-0608 in HCV Replicon Assays

Topic: MK-0608 Protocol for HCV Replicon Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis C Virus (HCV) is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2] The development of direct-acting antivirals (DAAs) has significantly improved treatment outcomes.[2] A crucial tool in the discovery and evaluation of these DAAs is the HCV replicon system.[2][3] This system utilizes subgenomic HCV RNA molecules that can autonomously replicate in cultured human hepatoma cells, most commonly Huh-7 cells.

This compound, a nucleoside analog identified as 2′-C-methyl-7-deaza-adenosine, is a potent inhibitor of HCV replication. This document provides detailed protocols and application notes for utilizing this compound in HCV replicon assays to determine its antiviral efficacy and cytotoxicity.

Mechanism of Action

This compound is a prodrug that is converted within the host cell to its active 5'-triphosphate form. This active metabolite targets the HCV RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication complex. The 5′-triphosphate of 2′-C-methyl-7-deaza-adenosine acts as a chain terminator during viral RNA synthesis, thereby inhibiting HCV replication. The NS3-to-NS5B coding region of the HCV genome is the minimal sequence required for RNA replication and is the target for many DAAs, including polymerase inhibitors like this compound.

Signaling Pathway of this compound Inhibition of HCV Replication

Caption: Mechanism of this compound in inhibiting HCV RNA replication.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been quantified in subgenomic HCV genotype 1b replicon assays. The key parameters are the 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50).

| Parameter | Value | Cell System | Notes |

| EC50 | 0.3 µM | Subgenomic HCV genotype 1b replicon | The concentration at which this compound inhibits 50% of HCV replication. |

| EC90 | 1.3 µM | Subgenomic HCV genotype 1b replicon | The concentration at which this compound inhibits 90% of HCV replication. |

| CC50 | >100 µM | Not specified, but in conjunction with replicon assay | The concentration at which this compound causes 50% cytotoxicity to the host cells. |

| IC50 | 110 nM | Purified HCV RdRp (genotype 1b) | The concentration at which the triphosphate form of this compound inhibits 50% of the purified enzyme's activity. |

| Selectivity Index (SI) | >333 | Calculated (CC50/EC50) | A measure of the compound's therapeutic window. |

Experimental Protocols

This protocol outlines the steps to determine the EC50 value of this compound using a transient HCV replicon assay with a luciferase reporter.

Materials:

-

Huh-7 human hepatoma cells (or highly permissive sublines like Huh-7.5)

-

HCV subgenomic replicon plasmid with a luciferase reporter gene (e.g., genotype 1b)

-

Reagents for in vitro transcription (e.g., T7 MEGAScript kit)

-

Electroporation apparatus and cuvettes

-

Complete DMEM medium

-

This compound

-

Luciferase assay reagent

-

96-well plates

Experimental Workflow for EC50 Determination

Caption: Workflow for determining the EC50 of this compound.

Procedure:

-

In Vitro Transcription of HCV Replicon RNA:

-

Linearize the HCV replicon plasmid DNA downstream of the replicon sequence.

-

Synthesize HCV replicon RNA from the linearized plasmid using an in vitro transcription kit following the manufacturer's protocol.

-

Purify the RNA and verify its integrity and concentration.

-

-

Cell Preparation and Transfection:

-

Culture Huh-7 cells in complete DMEM.

-

On the day of transfection, harvest the cells and resuspend them in a suitable buffer for electroporation.

-

Mix the prepared cells with the in vitro transcribed HCV replicon RNA and perform electroporation.

-

-

Compound Treatment:

-

Following electroporation, seed the cells into 96-well plates.

-

Prepare serial dilutions of this compound in complete DMEM.

-

Add the different concentrations of this compound to the appropriate wells. Include a no-drug control (vehicle only).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.

-

-

Quantification of HCV Replication:

-

After the incubation period, remove the medium and lyse the cells.

-

Measure the luciferase activity in each well using a luminometer according to the luciferase assay manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the no-drug control.

-

Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

-

This protocol is for determining the CC50 value of this compound to assess its toxicity to the host cells.

Materials:

-

Huh-7 cells

-

Complete DMEM medium

-

This compound

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed Huh-7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete DMEM.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a no-drug control.

-

Incubate the plates for the same duration as the efficacy assay (e.g., 72 hours).

-

-

Measurement of Cell Viability:

-

After incubation, perform a cell viability assay according to the manufacturer's protocol. For an MTT assay, this involves incubating with MTT reagent, solubilizing the formazan crystals, and measuring the absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the no-drug control.

-

Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the CC50 value.

-

This assay can be used to select for drug-resistant mutants and to assess the long-term efficacy of a compound in clearing the replicon.

Materials:

-

HCV replicon cell line (stably expressing a selectable marker like neomycin resistance)

-

Complete DMEM medium

-

G418 (neomycin analog)

-

This compound

-

Culture dishes (e.g., 35 mm)

-

Methylene blue solution

Procedure:

-

Cell Seeding and Treatment:

-

Seed the stable HCV replicon cells at a low density in culture dishes.

-

Treat the cells with complete DMEM containing a selective concentration of G418 and the desired concentration of this compound.

-

-

Long-Term Culture:

-

Incubate the cells for 2-3 weeks, changing the medium with fresh G418 and this compound every 3-4 days.

-

-

Colony Staining and Counting:

-

After the incubation period, wash the cells with PBS.

-

Fix the cells (e.g., with 2% paraformaldehyde).

-

Stain the cell colonies with a solution of methylene blue.

-

Wash the dishes, allow them to air dry, and count the number of visible colonies.

-

-

Data Analysis:

-

Compare the number of colonies in the this compound-treated dishes to the number in the no-drug control dishes to assess the compound's ability to clear the replicon or the emergence of resistant colonies.

-

Conclusion

The HCV replicon assay is a fundamental tool for the preclinical evaluation of anti-HCV compounds. This compound has demonstrated potent and selective inhibition of HCV replication in these systems. The protocols provided herein offer a framework for researchers to assess the antiviral activity and cytotoxicity of this compound and similar compounds, contributing to the development of novel therapies for hepatitis C.

References

Application Notes and Protocols for MK-0608 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0608, also known as 2'-C-methyl-7-deaza-adenosine, is a potent nucleoside analog inhibitor of viral RNA-dependent RNA polymerase (RdRp). It has demonstrated significant antiviral activity against Hepatitis C Virus (HCV) and Infectious Pancreatic Necrosis Virus (IPNV) in both in vitro and in vivo models.[1][2] As a chain-terminating inhibitor, this compound's 5'-triphosphate form is incorporated into the nascent viral RNA strand, leading to the cessation of RNA synthesis and subsequent inhibition of viral replication.[1] This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments, including cytotoxicity assays, antiviral activity determination, and mechanism of action studies.

Data Presentation

The following tables summarize the quantitative data for this compound's biological activity in various cell lines.

Table 1: Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | Endpoint Measurement | EC50 (µM) | EC90 (µM) | Reference |

| HCV (Genotype 1b) | Huh-7 | Subgenomic Replicon Assay | Luciferase Reporter | 0.3 | 1.3 | [1][3] |

| HCV (Genotype 1b) | Huh-7 | Subgenomic Replicon Assay | RNA Replication Inhibition | 0.11 | N/A | |

| HCV (Genotype 1b) | Huh-7 | Cytoprotection Assay | Cell Viability | 0.08 | N/A | |

| Rhinovirus | H1-HeLa | Cytopathic Effect Inhibition | CellTiter-Glo Viability Assay | 5.1 | N/A | |

| IPNV | CHSE-214 | Plaque Reduction Assay | Plaque Formation | 0.20 | N/A |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time | CC50 (µM) | Reference |

| Huh-7 | MTS Assay | 24 hours | > 100 | |

| Huh-7 | MTT Assay | Not Specified | > 100 |

Signaling Pathway and Mechanism of Action

This compound is a prodrug that, once inside the host cell, is phosphorylated to its active triphosphate form. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the elongating viral RNA chain by the viral RdRp. The 2'-C-methyl group on the ribose sugar of this compound prevents the formation of the subsequent phosphodiester bond, thereby terminating the RNA chain elongation and inhibiting viral replication.

Caption: Mechanism of action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.803 mg of this compound (Molecular Weight: 280.28 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Culture Protocol for Huh-7 Cells

Materials:

-

Huh-7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks or plates

Protocol:

-

Culture Huh-7 cells in supplemented DMEM in a humidified incubator at 37°C with 5% CO2.

-

For subculturing, aspirate the culture medium and wash the cells once with sterile PBS.

-

Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C until the cells detach.

-

Neutralize the trypsin by adding complete growth medium and gently pipette to create a single-cell suspension.

-

Seed the cells into new culture vessels at a desired density (e.g., a 1:8 to 1:12 split ratio).

Cytotoxicity Assay (MTS/CCK-8 Assay)

This protocol provides a general guideline for assessing the cytotoxicity of this compound.

Caption: General workflow for a cytotoxicity assay.

Protocol:

-

Seed Huh-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold serial dilutions.

-

Remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and untreated cells (negative control).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent or 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm for MTS or 450 nm for CCK-8 using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the 50% cytotoxic concentration (CC50) using a dose-response curve fitting software.

HCV Replicon Assay (Luciferase-Based)

This protocol is designed for assessing the antiviral activity of this compound in cells harboring an HCV subgenomic replicon that expresses a luciferase reporter gene.

Caption: Workflow for an HCV replicon assay.

Protocol:

-

Seed Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter in a 96-well plate at a suitable density to maintain sub-confluency for the duration of the experiment.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. The concentration range should bracket the expected EC50 value (e.g., from 10 µM down to 0.01 µM).

-

Treat the cells with the this compound dilutions. Include appropriate vehicle controls (DMSO).

-

Incubate the plates for 72 hours at 37°C with 5% CO2.

-

After the incubation period, perform a luciferase assay according to the manufacturer's instructions of the specific luciferase assay kit being used. This typically involves cell lysis followed by the addition of a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

The antiviral activity is determined by the reduction in luciferase signal. Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the 50% effective concentration (EC50) by plotting the data in a dose-response curve.

-

Parallel cytotoxicity assays should be performed to ensure that the observed reduction in reporter signal is due to specific antiviral activity and not to compound toxicity.

RNA Synthesis Inhibition Assay (Conceptual Workflow)

This protocol outlines the general steps to demonstrate that this compound inhibits viral RNA synthesis.

Protocol:

-

Seed HCV replicon-containing Huh-7 cells in a multi-well plate.

-

Treat the cells with various concentrations of this compound (including a no-drug control and a vehicle control) for a defined period (e.g., 24-48 hours).

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Quantify the level of HCV RNA using a quantitative real-time PCR (qRT-PCR) assay with primers and probes specific for a conserved region of the HCV genome (e.g., the 5' untranslated region).

-

Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH or actin) to account for variations in cell number and RNA extraction efficiency.

-

A dose-dependent decrease in the normalized HCV RNA levels in this compound-treated cells compared to the vehicle control would indicate inhibition of viral RNA synthesis.

Conclusion

This compound is a valuable tool for studying HCV and other viral replications in cell culture. The provided protocols offer a framework for researchers to investigate its antiviral properties and mechanism of action. It is crucial to perform appropriate controls and to assess the cytotoxicity of the compound in parallel with antiviral assays to ensure the observed effects are specific. Adherence to good cell culture practices is essential for obtaining reliable and reproducible results.

References

- 1. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Chimpanzee Studies of MK-0608

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of MK-0608, a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, in chimpanzee studies. The protocols are based on published research and are intended to guide the design of future pre-clinical evaluations.

Compound Information

Compound: this compound (2′-C-methyl-7-deaza-adenosine) Mechanism of Action: this compound is a potent inhibitor of HCV replication.[1][2] It acts as a chain-terminating inhibitor of the HCV RNA-dependent RNA polymerase (NS5B).[1] The active form of the inhibitor is its 5'-triphosphate metabolite, which is generated in the liver.[1] Resistance to this compound is associated with the S282T mutation in the NS5B polymerase.[3] Therapeutic Target: Hepatitis C Virus (HCV)

Quantitative Data Summary

The following tables summarize the dosages and antiviral efficacy of this compound observed in various in vivo chimpanzee studies.

Table 1: this compound Dosage and Administration in Chimpanzee Studies

| Dosage | Route of Administration | Dosing Frequency | Study Duration | Reference |

| 0.2 mg/kg | Intravenous (IV) | Once Daily | 7 days | |

| 1 mg/kg | Oral | Once Daily | 7 days | |

| 1 mg/kg | Oral | Once Daily | 37 days | |

| 2 mg/kg | Intravenous (IV) | Once Daily | 7 days | |

| 2 mg/kg | Oral | Once Daily | 37 days | |

| 2 mg/kg | Oral | Once Daily | 37 days (in combination with MK-7009) |

Table 2: Antiviral Efficacy of this compound in HCV-Infected Chimpanzees

| Dosage | Route | Duration | Baseline Viral Load (IU/mL) | Maximum Viral Load Reduction | Notes | Reference |

| 0.2 mg/kg | IV | 7 days | Not specified | 1.0 log10 IU/mL (average) | Dose-dependent decrease in viral load observed. | |

| 2 mg/kg | IV | 7 days | Not specified | >5 log10 IU/mL (average) | Significant reduction in viral load. | |

| 1 mg/kg | Oral | 37 days | 1,110 - 12,900 | Below Limit of Quantification (20 IU/mL) | Viral load remained below LOQ for at least 12 days post-dosing. | |

| 1 mg/kg | Oral | 37 days | 3 x 10^6 - 9 x 10^6 | 4.6 log10 | High starting viral load. | |

| 2 mg/kg | Oral | 37 days | ~6,500 and ~3,000 | Below Limit of Quantification (20 IU/mL) | Viral load rebounded after cessation of dosing. | |

| 2 mg/kg (with MK-7009) | Oral | 37 days | Not specified | Below Limit of Quantification (20 IU/mL) | Combination therapy resulted in a sustained virologic response in one chimpanzee. |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound administration in chimpanzees, based on published studies.

Animal Model and Housing

-

Species: Chimpanzee (Pan troglodytes)

-

Health Status: Chronically infected with Hepatitis C Virus (Genotype 1a or 1b).

-

Housing: Housed in facilities compliant with all federal regulations and guidelines for the care and use of laboratory animals. Institutional Animal Care and Use Committee (IACUC) approval is mandatory.

Drug Formulation and Administration

-

Oral Administration:

-

Formulation: For oral dosing, this compound can be prepared as a solution in a palatable vehicle such as Tang™ or as a suspension in chocolate milk.

-

Procedure: The formulated drug is administered to the chimpanzee once daily at the target dose. For uncooperative animals, administration via oral gavage may be considered, though potential effects of sedation on absorption should be evaluated.

-

-

Intravenous Administration:

-

Formulation: The specific formulation for intravenous administration is not detailed in the provided references but would require a sterile, injectable solution.

-

Procedure: Administered once daily, typically following sedation to ensure accurate dosing.

-

Sample Collection and Processing

-

Blood Collection:

-

Frequency: Plasma samples are collected at baseline (prior to dosing) and at regular intervals during and after the treatment period.

-

Procedure: Blood is collected from a forearm vein. For pharmacokinetic studies, more frequent sampling is required, especially around the expected time of maximum concentration (Cmax).

-

-

Sample Processing:

-

Plasma is separated from whole blood by centrifugation.

-

Aliquots of plasma are stored at -80°C until analysis for viral load and drug concentration.

-

Viral Load Quantification

-

Method: Real-time quantitative reverse transcription PCR (qRT-PCR) assay, such as the Roche COBAS TaqMan HCV test.

-

Lower Limit of Quantification (LOQ): Typically around 20 IU/mL.

-

Procedure:

-

Viral RNA is extracted from plasma samples.

-

qRT-PCR is performed using primers and probes specific to the HCV genome.

-

Viral load is quantified by comparing the amplification signal to a standard curve.

-

Pharmacokinetic Analysis

-

Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to determine the concentration of this compound in plasma samples.

-

Parameters to Measure:

-

Maximum plasma concentration (Cmax)

-

Time to maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Plasma half-life (t1/2)

-

Resistance Analysis

-

Method: Population sequencing of the HCV NS5B gene.

-

Procedure:

-

Viral RNA is extracted from plasma samples.

-

The NS5B region is amplified by RT-PCR.

-

The amplified DNA is sequenced to identify mutations associated with resistance, such as S282T.

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Experimental Workflow for In Vivo Chimpanzee Study

Caption: General experimental workflow for an in vivo this compound study.

References

- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nucleoside inhibitor this compound mediates suppression of HCV replication for >30 days in chronically infected chimpanzees | HIV i-Base [i-base.info]

Application Notes and Protocols for Preparing MK-0608 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0608 is a potent, orally bioavailable inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in preclinical and in vitro studies. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for this compound.[2] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its solution in DMSO.

| Parameter | Value | Reference |

| Molecular Weight | 280.28 g/mol | [2] |

| Solubility in DMSO | 250 mg/mL (891.97 mM) | [2] |

| Recommended Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |

| Recommended Storage (in DMSO) | -80°C for up to 6 months, -20°C for up to 1 month |

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or vials (amber or wrapped in foil)

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Calibrated micropipettes

-

Analytical balance

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

-

Weighing this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.80 mg of this compound (Mass = 0.01 mol/L * 0.001 L * 280.28 g/mol = 0.00280 g = 2.80 mg).

-

Adding DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock solution, if you weighed 2.80 mg of this compound, you would add 1 mL of DMSO.

-

Dissolution:

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Note on DMSO: The hygroscopic nature of DMSO can impact the solubility of the product. It is crucial to use anhydrous or newly opened DMSO for the best results.

Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Determining the Potency of MK-0608: Application Notes and Protocols for EC50 and EC90 Determination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the 50% and 90% effective concentrations (EC50 and EC90) of MK-0608, a potent nucleoside analog inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp). The primary and most established method for this determination is the HCV subgenomic replicon assay.

Mechanism of Action

This compound, chemically known as 2'-C-methyl-7-deaza-adenosine, is a direct-acting antiviral agent. Following administration, it is metabolized within the host cell to its active 5'-triphosphate form. This active metabolite then acts as a chain-terminating inhibitor of the HCV NS5B RdRp, a critical enzyme for the replication of the viral RNA genome. By incorporating into the nascent viral RNA strand, it prematurely halts the replication process.

Quantitative Data Summary

The in vitro potency of this compound against HCV has been consistently demonstrated in subgenomic replicon assays. The following table summarizes the key efficacy and cytotoxicity values.

| Parameter | Value | Assay System | Reference |

| EC50 | 0.3 µM | Subgenomic HCV genotype 1b replicon assay | [1][2] |

| EC90 | 1.3 µM | Subgenomic HCV genotype 1b replicon assay | [1][2] |

| CC50 | >100 µM | In vitro cytotoxicity assay | [1] |

| IC50 | 110 nM | Purified HCV RdRp (genotype 1b) enzyme assay |

Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. EC90 (90% effective concentration) is the concentration required for 90% of the maximum effect. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of viable cells. IC50 (50% inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Experimental Protocols

The following protocols outline the key experiments for determining the EC50 and EC90 values of this compound.

HCV Subgenomic Replicon Assay

This cell-based assay is the gold standard for evaluating the antiviral activity of compounds against HCV replication. It utilizes human hepatoma cell lines (e.g., Huh-7 and its derivatives) that harbor a subgenomic HCV RNA replicon. This replicon contains the non-structural proteins necessary for RNA replication but lacks the structural proteins, making it non-infectious. Replication levels are typically quantified using a reporter gene, such as luciferase, or by measuring viral RNA levels directly.

Materials:

-

HCV subgenomic replicon-harboring cell line (e.g., Huh-5-2, Huh7-Lunet)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Neomycin) for selection and maintenance of replicon cells

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding:

-

Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418.

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium without G418.

-

Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).

-

Include a "no drug" (vehicle control, DMSO only) and a "no cell" (background) control.

-

Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of HCV Replication:

-

If using a luciferase reporter replicon, remove the culture medium.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

-

If a reporter gene is not present, total RNA can be extracted, and HCV RNA levels can be quantified using RT-qPCR.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data by expressing the luciferase activity in each treated well as a percentage of the vehicle control (100% replication).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the dose-response curve and calculate the EC50 and EC90 values.

-

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compound to ensure that the observed reduction in viral replication is not due to cell death.

Materials:

-

Parental Huh-7 cell line (or the replicon-harboring cell line)

-

Culture medium and supplements

-

This compound compound

-

DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

Spectrophotometer or luminometer

Protocol:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at the same density as the replicon assay.

-

-

Compound Addition:

-

Add serial dilutions of this compound to the cells, mirroring the concentrations used in the antiviral assay.

-

-

Incubation:

-

Incubate the plate for the same duration as the replicon assay (48-72 hours).

-

-

Measurement of Cell Viability:

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the absorbance or luminescence to determine the percentage of viable cells.

-

-

Data Analysis:

-